3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one
Description
Properties
Molecular Formula |
C7H11F3N2O |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-amino-1-methyl-6-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C7H11F3N2O/c1-12-5(7(8,9)10)3-2-4(11)6(12)13/h4-5H,2-3,11H2,1H3 |
InChI Key |
GABTVEZQCODMOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC(C1=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
From 6-Membered Rings
Pipecolic Acid : This can be used as a starting material for synthesizing trifluoromethyl piperidines. The first synthesis of 2-(trifluoromethyl)piperidine was achieved from pipecolic acid using sulfur tetrafluoride (SF4) in the presence of HF.
δ-Lactams : These can be converted into α-trifluoromethylpiperidines through reactions involving enamines or imines.
Introduction of Trifluoromethyl Group
The trifluoromethyl group can be introduced using SF4, which reacts with carboxylic acids to form trifluoromethyl compounds. This method is efficient but requires careful handling due to the corrosive nature of SF4.
Data Tables
| Compound | Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 2-(Trifluoromethyl)piperidine | Pipecolic Acid | SF4, HF | 120°C | 9.6% |
| α-Trifluoromethyl Piperidine | δ-Lactam | CF3Br, HEPT | Room Temperature | 30% |
| 3-Amido-3-aryl-piperidine | 4-Aryl-4-nitro-butyric acid methyl esters | Methylamine, Formaldehyde | - | Good to Excellent |
The synthesis of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one likely involves a multi-step process similar to those used for related piperidine derivatives. The introduction of the trifluoromethyl group using SF4 and the formation of the lactam ring are key steps. Further research and experimentation are needed to develop a precise synthesis route for this compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidin-2-one derivatives.
Scientific Research Applications
It appears that the compound "3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one" is a chemical compound with potential applications in various scientific research fields. Information regarding its applications can be derived from the provided search results.
Chemical Properties and Synthesis
- Structure and Formula 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one has the molecular formula and a molecular weight of 196.17 .
- Related Compounds It is related to other trifluoromethyl piperidinone compounds, such as (R)-6-(Trifluoromethyl)piperidin-2-one and 3-Amino-6-(trifluoromethyl)piperidin-2-one .
Potential Applications
While the search results do not provide explicit case studies or comprehensive data tables for "3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one", they do suggest potential applications based on similar compounds and related research areas.
- Synthesis of Pharmaceutical Compounds The presence of a trifluoromethyl group () in the molecule is noteworthy. Trifluoromethyl groups are incorporated into many FDA-approved drugs due to their unique properties . These properties can affect a drug's metabolic stability, lipophilicity, and binding affinity .
- Inhibitors of Viral Replication Similar compounds containing trifluoromethyl groups have been studied as inhibitors of viral replication. For example, 1-methyl-3-(trifluoromethyl)-N-[4-sulfonylphenyl]-1H-pyrazole-5-carboxamide is a non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase complex .
- CDC42 Inhibitors Trisubstituted pyrimidines with trifluoroaniline moieties have been explored as CDC42/RHOJ inhibitors, which have antiproliferative activity in cancer cell lines .
- Active Module Identification Active modules, defined as areas in biological networks showing changes in molecular activity, are important for revealing dynamic and process-specific information correlated with cellular or disease states . The compound could potentially be used in this field.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily . Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Research Implications
The structural diversity of piperidinone derivatives underscores their adaptability in drug discovery. The target compound’s balance of hydrogen-bonding (amino) and hydrophobic (trifluoromethyl) groups positions it as a candidate for central nervous system (CNS) targets, where moderate logP and solubility are advantageous. In contrast, chlorinated or triazine-containing analogues may find roles in agrochemicals due to enhanced environmental stability .
Biological Activity
3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery.
Chemical Structure and Properties
The compound features a piperidine ring with an amino group and a trifluoromethyl substituent, which significantly affects its biological properties. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with various biological targets.
The biological activity of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one is primarily attributed to its interactions with specific enzymes and receptors. It has been shown to modulate enzyme activity and receptor binding, which can lead to various therapeutic effects:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit glycine transporters (GlyT1), which are implicated in schizophrenia treatment. Its structural modifications have been linked to enhanced potency against GlyT1 while maintaining selectivity over GlyT2 .
- Receptor Interaction : The compound's lipophilicity allows it to effectively cross the blood-brain barrier, making it a candidate for targeting central nervous system disorders .
Anticancer Properties
Recent studies have indicated that derivatives of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one exhibit significant cytotoxicity against various cancer cell lines. For instance, the introduction of the trifluoromethyl group has been associated with enhanced anticancer activity, suggesting that this modification may alter the pharmacodynamics of related compounds .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been highlighted in research focusing on its effects on neurotransmitter systems. Its role as a GlyT1 inhibitor positions it as a promising candidate for treating conditions like schizophrenia, where modulation of glycine levels is beneficial .
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one is crucial for optimizing its biological activity. Key findings include:
- Trifluoromethyl Substitution : The presence of the trifluoromethyl group significantly enhances the compound's potency compared to non-fluorinated analogs. This modification has been linked to improved binding affinity to target proteins .
- Amino Group Positioning : Variations in the positioning and nature of substituents on the piperidine ring can lead to substantial changes in biological activity, indicating that fine-tuning these aspects could yield more effective therapeutic agents .
Case Studies
Several studies have explored the biological activity of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one:
- GlyT1 Inhibition Study : A study demonstrated that specific derivatives exhibited EC50 values in the low micromolar range against GlyT1, highlighting their potential for treating schizophrenia by increasing glycine availability in synaptic clefts .
- Cytotoxicity Assessment : In vitro assessments revealed that certain derivatives showed cytotoxic effects at concentrations as low as 0.1 μM against glioblastoma cells, suggesting robust anticancer potential .
Applications in Drug Discovery
The diverse biological activities of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one make it a valuable scaffold in drug discovery:
- Therapeutics Development : Its potential applications extend beyond neuropharmacology into areas such as oncology and anti-inflammatory therapies due to its ability to modulate critical biological pathways .
- Research Tools : The compound can serve as a molecular probe in studying enzyme interactions and receptor binding dynamics, facilitating further research into related therapeutic areas .
Q & A
Q. Why might researchers observe inconsistent bioactivity results across replicates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
